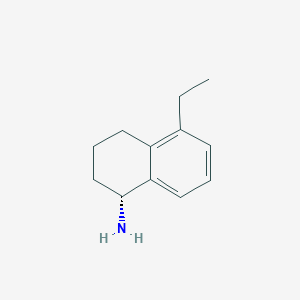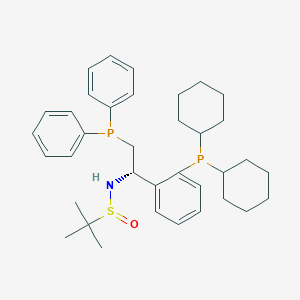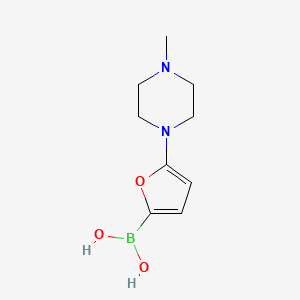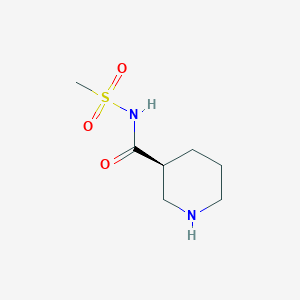
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an acetamido group, a phenylmethoxy group, and a propanoic acid backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,6-dimethyl-4-phenylmethoxybenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and esterification. The final step involves the hydrolysis of the ester to yield the desired propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phenylmethoxy group to a corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-acetamido-3-(2,6-dimethyl-4-carboxyphenyl)propanoic acid.
Reduction: 2-acetamido-3-(2,6-dimethyl-4-phenylmethanol)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-4-phenylmethoxybenzoic acid: Shares a similar phenylmethoxy group but lacks the acetamido and propanoic acid functionalities.
2-acetamido-3-(2,6-dimethylphenyl)propanoic acid: Similar structure but without the phenylmethoxy group.
Uniqueness
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-17(25-12-16-7-5-4-6-8-16)10-14(2)18(13)11-19(20(23)24)21-15(3)22/h4-10,19H,11-12H2,1-3H3,(H,21,22)(H,23,24)/t19-/m0/s1 |
InChI Key |
TXJBSJQFIDGTKK-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)










![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)

